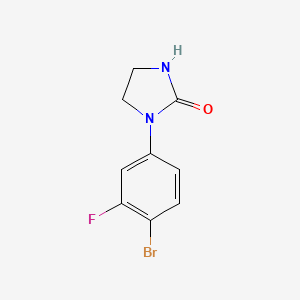

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one

Description

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is an imidazolidinone derivative featuring a phenyl ring substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTZZQCXTCSHAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-3-fluoroaniline with ethyl chloroformate to form an intermediate, which then undergoes cyclization with ethylenediamine under controlled conditions to yield the desired imidazolidinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The imidazolidinone core can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylimidazolidinones, while oxidation and reduction reactions can lead to different oxidation states of the imidazolidinone core.

Scientific Research Applications

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. The imidazolidinone core can also interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

Substituents on the phenyl ring significantly influence electronic properties, solubility, and biological activity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (Br, F) enhance electrophilicity and may improve binding to biological targets or metal ions .

- Amino groups (e.g., 4-NH₂) increase polarity and hydrogen-bonding capacity, critical for enzyme inhibition .

- Methoxy groups (OCH₃) improve blood-brain barrier penetration, as seen in anti-Alzheimer’s agents .

Heterocyclic and Functional Group Variations

Modifications to the core structure or adjacent functional groups expand utility:

Key Observations :

Metal Complexation Behavior

Imidazolidin-2-one derivatives often act as bidentate ligands. Comparative analysis of copper(II) complexes:

Key Observations :

Biological Activity

1-(4-Bromo-3-fluoro-phenyl)imidazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a brominated and fluorinated phenyl ring attached to an imidazolidinone core, which contributes to its unique chemical properties that may influence its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : The compound exhibits potential in inhibiting the growth of certain bacteria and fungi.

- Anticancer Activity : Research indicates that it may have cytotoxic effects on various cancer cell lines.

- Enzyme Inhibition : The compound is being investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer and other diseases.

The mechanism of action involves interactions with specific molecular targets:

- Halogen Bonding : The presence of bromine and fluorine atoms can enhance binding affinity to biological targets.

- Enzyme Interaction : The imidazolidinone core may modulate the activity of enzymes or receptors, influencing various signaling pathways.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell viability, with an IC50 value determined through MTT assays.

- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific enzymes involved in cancer metabolism. It showed promising results as a potential lead compound for further drug development.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Bromophenyl)imidazolidin-2-one | Similar imidazolidinone structure | Different reactivity and biological properties |

| 2-Imidazolidinone | Lacks halogenated phenyl group | Different applications due to lack of substituents |

| 1-(4-Chloro-phenyl)imidazolidin-2-one | Contains chlorine instead of bromine | May exhibit different biological activities |

| 1-(4-Fluorophenyl)imidazolidin-2-one | Contains fluorine instead of bromine | Variations in electronic properties |

Q & A

Q. Key Considerations :

- Substituent effects (bromo/fluoro) may alter reaction kinetics.

- Optimize solvent polarity and base strength to avoid side reactions (e.g., hydrolysis of the chloroethyl group).

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Spectroscopy :

- 1H/13C NMR : Identify substituent effects on chemical shifts. For example, the deshielding of protons near electronegative groups (Br, F) and coupling patterns (e.g., 3JHF in 19F NMR) .

- IR Spectroscopy : Confirm the presence of carbonyl (C=O) stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

Q. X-ray Crystallography :

- Resolve molecular conformation and non-covalent interactions. For example:

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data?

Answer:

Contradictions in pharmacological data (e.g., varying IC50 values) may arise from differences in substituent electronic/steric profiles. Methodological steps include:

Systematic Substituent Variation : Compare bromo/fluoro analogs with chloro or methyl derivatives to isolate electronic effects .

Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities (e.g., SARS-CoV-2 Mpro inhibition) .

Biological Assays : Validate hypotheses with dose-response curves in enzyme inhibition or cell viability assays .

Q. Example :

- Bromo groups enhance lipophilicity, potentially improving membrane permeability but reducing solubility. Fluorine’s electronegativity may strengthen hydrogen bonds in target proteins .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic environments?

Answer:

Quantum Mechanical Calculations :

- Perform DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites .

- Simulate Fukui indices to predict susceptibility to nucleophilic attack.

Molecular Dynamics (MD) :

Q. Case Study :

- The electron-withdrawing bromo/fluoro groups may deactivate the imidazolidin-2-one ring toward nucleophiles, requiring harsher conditions for reactions like ring-opening .

Advanced: What challenges arise in resolving crystallographic data for halogenated imidazolidin-2-ones?

Answer:

Common Issues :

Q. Methodological Solutions :

Data Collection : Use high-resolution synchrotron radiation to improve signal-to-noise ratios.

Refinement : Apply restraints to anisotropic displacement parameters (ADPs) for halogens .

Validation : Cross-check with Hirshfeld surfaces to ensure plausible intermolecular contacts .

Advanced: How to design experiments to assess the metabolic stability of this compound?

Answer:

In Vitro Assays :

- Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS .

- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

Isotopic Labeling : Use 14C-labeled analogs to track metabolic pathways .

Metabolite Identification : Employ HRMS and NMR to characterize oxidation or dehalogenation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.